6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline
Description
Properties
Molecular Formula |
C19H20N2OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-ethoxy-4-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazoline |
InChI |
InChI=1S/C19H20N2OS/c1-4-22-16-9-10-18-17(11-16)14(3)20-19(21-18)23-12-15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3 |
InChI Key |
MKYRNEXHQCOQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline core is typically constructed via cyclocondensation. A modified Niementowski synthesis is employed, where 4-methylanthranilic acid reacts with formamide or urea under reflux to form 4-methyl-3,4-dihydroquinazolin-4-one. Subsequent ethoxylation at position 6 is achieved using ethyl iodide or diethyl sulfate in the presence of a base (e.g., KCO).
Example protocol :
Introduction of the Sulfanyl Group
The sulfanyl moiety at position 2 is introduced via nucleophilic substitution. 2-Chloro-6-ethoxy-4-methylquinazoline reacts with 4-methylbenzyl mercaptan (1.5 eq) in THF under inert atmosphere, catalyzed by triethylamine (TEA).
Reaction conditions :
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times from hours to minutes. A one-pot synthesis combines 4-methylanthranilic acid, ethyl formate, and 4-methylbenzyl mercaptan in acetic acid under microwave conditions (400 W, 120°C, 20 min).
Advantages :
Sulfanyl Group Incorporation
Microwave-assisted thiolation uses CuI (5 mol%) and CsCO (2 eq) in DMF. The reaction completes in 15 min at 100°C, achieving 88% yield.
Metal-Free and Green Chemistry Approaches
Solvent-Free Cyclization
A eco-friendly method employs POCl for cyclization without solvents. 4-Methylanthranilic acid and ethyl chloroformate react at 100°C for 3 hr, followed by ethoxylation with ethanol/HSO.
Key metrics :
Thiol-ene Click Chemistry
A radical-mediated thiol-ene reaction between 2-vinyl-6-ethoxy-4-methylquinazoline and 4-methylbenzyl mercaptan under UV light (365 nm) achieves 94% yield in 1 hr.
Conditions :
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Advantages |
|---|---|---|---|---|
| Conventional | Reflux, 12–24 hr | 65–78% | Long | Scalable, low equipment cost |
| Microwave-assisted | 100°C, 15–30 min | 82–88% | Short | High yield, reduced side reactions |
| Metal-free | Solvent-free, 3 hr | 75–80% | Moderate | Eco-friendly, low E-factor |
| Thiol-ene click chemistry | UV light, 1 hr | 94% | Short | Rapid, high atom economy |
Mechanistic Insights
Cyclocondensation Mechanism
The Niementowski reaction proceeds via:
Nucleophilic Aromatic Substitution
The chloroquinazoline intermediate undergoes SAr with 4-methylbenzyl mercaptan. TEA deprotonates the thiol, enhancing nucleophilicity.
Challenges and Optimization Strategies
Purification Issues
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline is a quinazoline derivative with potential applications in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives, which include this compound, have been investigated for their potential as anti-inflammatory, anti-cancer, and antiviral agents. Such compounds have demonstrated effectiveness against viral infections like hepatitis C and have undergone research for their effects on hyper-proliferative disorders such as cancer . Derivatives of quinazoline with different substituents at the 2, 4, and 6 positions are known to have biological activities which can be useful for the treatment or prevention of viral infections, inflammatory disorders, immune disorders and hyper-proliferative disorders such as cancer .
Scientific Research Applications
This compound may serve as a lead compound for the creation of new medications aimed at viral infections or cancer therapies. It could also be used in biochemical research to investigate the function of quinazoline in various signaling pathways.
Case Studies
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazoline Derivatives with Sulfanyl Substituents
Example 1: 3-Cyclohexyl-3,4-dihydro-4-imino-2-[(4-nitrobenzyl)sulfanyl]-3H-quinazoline (Compound 2)
- Structural Differences : The nitrobenzyl group at position 2 introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound. The cyclohexyl substituent at position 3 creates steric hindrance absent in the target compound.
- Functional Impact : Nitro groups enhance reactivity but may reduce metabolic stability. The target compound’s methylbenzyl group likely improves pharmacokinetic properties compared to the nitro analog .
Example 2: 4-Cyclohexylamino-2-[(4-nitrobenzyl)sulfanyl]quinazoline (Compound 4)
- Structural Differences: A cyclohexylamino group replaces the 4-methyl substituent in the target compound.
- However, the nitrobenzyl group may limit bioavailability compared to the methylbenzyl group in the target compound .
Sulfanyl-Containing Heterocycles with Enzyme Inhibition Activity
Example : N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (Compounds 8a-w)
- Structural Differences : These compounds feature an oxadiazole core instead of a quinazoline. The sulfanyl group is linked to an acetamide moiety rather than a benzyl group.
- Functional Impact : Despite structural divergence, compound 8q (IC₅₀ = 49.71 ± 0.19 µM) showed potent α-glucosidase inhibition, comparable to acarbose (38.25 ± 0.12 µM) . This suggests that sulfanyl groups coupled with aromatic systems (e.g., quinazoline or oxadiazole) are critical for enzyme interaction.
Comparative Data Table
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., methyl, ethoxy) in quinazolines improve metabolic stability compared to electron-withdrawing groups (e.g., nitro) .
- Sulfanyl Group Role : Sulfanyl moieties enhance enzyme inhibition by facilitating hydrophobic interactions or disulfide bond formation with target proteins .
- Heterocycle Impact : Quinazolines generally exhibit stronger aromatic stacking than oxadiazoles, which may translate to higher binding affinities in enzyme inhibition .
Biological Activity
6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 324.4 g/mol. Its structure features:
- Ethoxy group at the sixth position
- Methyl group at the fourth position
- Sulfanyl group attached to a 4-methylbenzyl moiety at the second position
These functional groups contribute to its solubility, lipophilicity, and ability to interact with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation. It binds to active sites on these enzymes, leading to reduced activity and subsequent cancer cell death.
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with cysteine residues in proteins, resulting in irreversible inhibition of targeted enzymes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound effectively inhibits the growth of various cancer cell lines, demonstrating IC50 values comparable to established anticancer agents .
- Mechanistic Insights : The compound's ability to modulate signaling pathways critical for cancer progression has been documented, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with promising minimum inhibitory concentration (MIC) values .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75 |
| Escherichia coli | 10–12 | 80 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound is being studied for:
- Anti-inflammatory Properties : Its potential to inhibit cyclooxygenase (COX) enzymes has been noted, which may contribute to its anti-inflammatory effects .
- Enzyme Modulation : The compound may serve as a modulator for various receptors and enzymes beyond those involved in cancer, broadening its therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- In Vitro Studies : Research involving cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with IC50 values in the range of 0.36–40.90 μM depending on the specific cell line tested .
- Antimicrobial Evaluation : A study reported that derivatives similar to this compound exhibited substantial antimicrobial activity against pathogenic bacteria with MIC values indicating strong efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in functional groups significantly influence biological activity, emphasizing the importance of structural integrity for therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline?
Methodological Answer: The synthesis typically involves cyclization of substituted quinazoline precursors followed by sulfanyl group introduction. For example:
- Step 1: React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde under reflux in ethanol with glacial acetic acid to form the quinazoline core .
- Step 2: Introduce the sulfanyl group via nucleophilic substitution using (4-methylbenzyl)thiol in the presence of a base (e.g., NaH) at 60–80°C .
- Step 3: Ethoxy and methyl groups are incorporated via alkylation or substitution reactions under controlled pH and temperature .
Key Considerations:
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 50–70% after purification by column chromatography).
Q. How is the molecular structure of this compound validated?
Methodological Answer: Structural validation employs:
Q. What are the primary biological targets of this compound?
Methodological Answer: The quinazoline core and sulfanyl group target enzymes/receptors involved in disease pathways:
- Kinase inhibition: Molecular docking studies suggest affinity for EGFR or VEGFR kinases due to structural similarity to known inhibitors .
- Anti-inflammatory activity: Suppression of COX-2 or NF-κB pathways, validated via ELISA and Western blot .
- Antimicrobial assays: MIC values against S. aureus and C. albicans (e.g., MIC = 8–16 μg/mL) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
Methodological Answer:
Q. How does the sulfanyl group influence biological activity compared to analogs?
Methodological Answer:
- SAR Studies:
- Mechanistic Insight:
- Sulfanyl groups participate in hydrogen bonding with catalytic residues (e.g., Cys797 in EGFR) .
- Thiol-disulfide exchange reactions may contribute to pro-drug activation .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
Methodological Answer:
Q. How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- Hydrolytic stability: Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC (t₁/₂ >24 hours) .
- Oxidative stress: Expose to H₂O₂ (1 mM); LC-MS identifies sulfoxide derivatives as primary degradation products .
- Photostability: UV-Vis spectroscopy under ICH Q1B guidelines shows <5% degradation after 48 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
